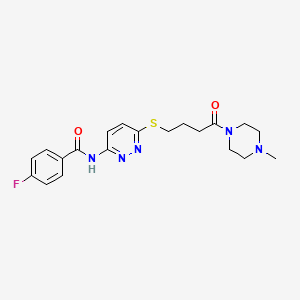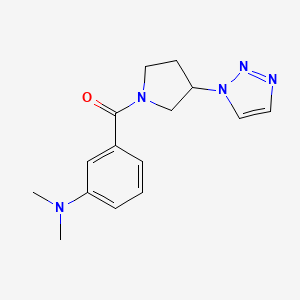![molecular formula C18H27N5O B2971010 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea CAS No. 2320465-61-8](/img/structure/B2971010.png)
1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a mechanism of action that can affect biochemical and physiological processes in the body. In
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea involves its interaction with specific targets in the body. This compound can bind to enzymes or receptors and inhibit their activity, leading to changes in biochemical and physiological processes. For example, the inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of certain fatty acid metabolites, which can have beneficial effects on cardiovascular and inflammatory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea depend on the specific targets that it interacts with. For example, the inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of certain fatty acid metabolites, which can have anti-inflammatory and vasodilatory effects. Other targets that this compound can interact with include receptors such as the cannabinoid receptor CB1, which is involved in various physiological processes such as appetite regulation and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea in lab experiments is its specificity for certain targets. This compound can act as a selective inhibitor of enzymes or receptors, which can be useful in studying the specific roles of these targets in biochemical and physiological processes. However, one limitation of using this compound is its potential off-target effects. This compound can interact with other targets in the body, which can lead to unintended effects on biochemical and physiological processes.
Direcciones Futuras
Future research on 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea can focus on various directions, including the identification of new targets that this compound can interact with, the development of more potent and selective inhibitors based on this compound, and the exploration of its potential therapeutic applications in various diseases. Other future directions can include the investigation of the pharmacokinetics and toxicity of this compound, as well as the development of new methods for its synthesis and purification. Overall, 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea has the potential to be a valuable tool in scientific research, and further studies can help to uncover its full range of applications and benefits.
Métodos De Síntesis
The synthesis of 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea involves the reaction of tert-butylphenyl isocyanate with 3-methyl-1-(1,2,4-triazol-1-yl)butan-2-amine in the presence of a suitable solvent and a catalyst. This reaction leads to the formation of the desired product, which can be purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea has been found to have potential applications in scientific research. This compound can act as an inhibitor of certain enzymes or receptors, which can be useful in studying the biochemical and physiological processes that involve these targets. For example, this compound has been used as an inhibitor of the enzyme soluble epoxide hydrolase, which is involved in the metabolism of fatty acids and has been implicated in various diseases such as hypertension and inflammation.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-13(2)16(10-23-12-19-11-20-23)22-17(24)21-15-8-6-14(7-9-15)18(3,4)5/h6-9,11-13,16H,10H2,1-5H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAFUJMZLSBQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2970935.png)
![N-[(4-acetamidophenyl)carbamothioyl]benzamide](/img/structure/B2970937.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970938.png)


![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2970943.png)
![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B2970944.png)
![(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2970945.png)
![4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970946.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2970947.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)